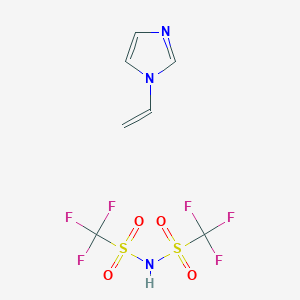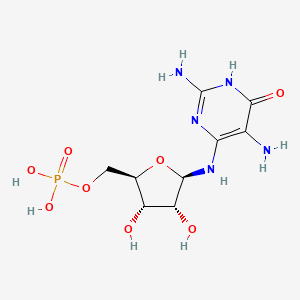
2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine
Vue d'ensemble
Description
DRAP is a metabolite involved in purine metabolism . It is formed through the hydrolysis of Guanosine Triphosphate (GTP) by the enzyme GTP cyclohydrolase II . Alternatively, two separate enzymes can carry out this reaction: initially, GTP cyclohydrolase IIa hydrolyzes the 8,9 bond to form 2-Amino-5-formylamino-6-(5-phospho-D-ribosylamino)pyrimidin-4(3H)-one . Subsequently, de-formylation occurs via 2-amino-5-formylamino-6-ribosylaminopyrimidin-4(3H)-one 5’-monophosphate deformylase . Additionally, DRAP is deaminated by Diaminohydroxyphosphoribosylaminopyrimidine deaminase , leading to the formation of 5-amino-6-(5-phosphoribosylamino)uracil .
Molecular Structure Analysis
The chemical formula for DRAP is C~9~H~16~N~5~O~8~P , with a molar mass of approximately 353.23 g/mol . Its structure includes a ribofuranosyl moiety, amino groups, and a phosphate group.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
- A study by Grivsky et al. (1980) described the synthesis of a related compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which is a potent inhibitor of mammalian dihydrofolate reductase with significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Antibacterial Agents
- Stuart et al. (1983) developed a new route to 2,4-diamino-5-(4-hydroxybenzyl)pyrimidines, which has implications for the synthesis of new antibacterial agents, particularly in the context of trimethoprim derivatives (Stuart et al., 1983).
Antiviral Activity
- Hocková et al. (2003) reported that 2,4-Diamino-6-hydroxypyrimidines substituted in position 5 showed marked inhibitory activity against retrovirus replication in cell culture, indicating potential applications in antiviral therapies (Hocková et al., 2003).
Diazo Coupling Reactions
- Research by Hurst (1983, 1984) investigated the diazo coupling reactions of pyrimidines, including 2,4-diamino-5-hydroxy and related compounds, which contributes to the understanding of chemical reactions involving these pyrimidines (Hurst, 1983), (Hurst, 1984).
Inhibition of Folate Metabolism
- Rauckman et al. (1989) synthesized 2,4-diamino-5-[(1,2,3,4-tetrahydro-6-quinolyl)methyl]pyrimidines, closely related to trimethoprim, with excellent inhibitory activities against bacterial dihydrofolate reductase (Rauckman et al., 1989).
Treatment of Malarial Strains
- Rollo (1951) described the effectiveness of a 2,4-diamino pyrimidine compound against proguanil-resistant laboratory malarial strains, indicating potential for malaria treatment (Rollo, 1951).
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-[(2,5-diamino-6-oxo-1H-pyrimidin-4-yl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N5O8P/c10-3-6(13-9(11)14-7(3)17)12-8-5(16)4(15)2(22-8)1-21-23(18,19)20/h2,4-5,8,15-16H,1,10H2,(H2,18,19,20)(H4,11,12,13,14,17)/t2-,4-,5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLCLRXKNJCOJD-UMMCILCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)NC2=C(C(=O)NC(=N2)N)N)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)NC2=C(C(=O)NC(=N2)N)N)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031465, DTXSID601146968 | |
| Record name | 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Diamino-6-[(5-O-phosphono-β-D-ribofuranosyl)amino]-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine | |
CAS RN |
73477-63-1 | |
| Record name | 2,5-Diamino-6-[(5-O-phosphono-β-D-ribofuranosyl)amino]-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73477-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diamino-6-[(5-O-phosphono-β-D-ribofuranosyl)amino]-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



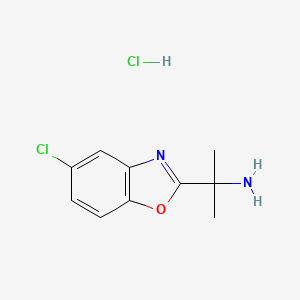
![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride](/img/structure/B1436408.png)
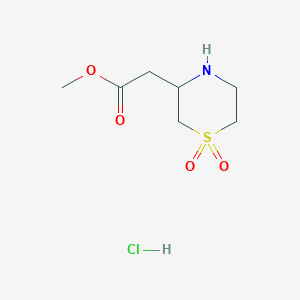
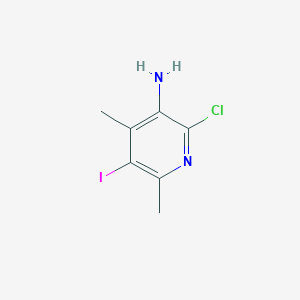
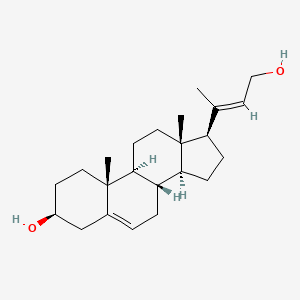
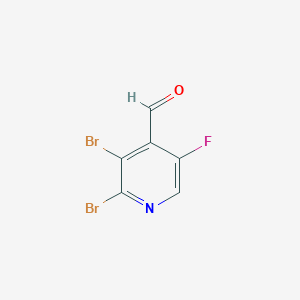
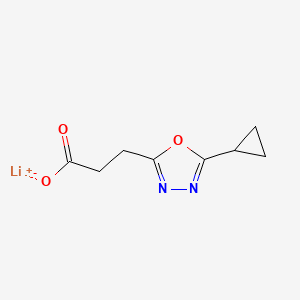
![2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B1436415.png)
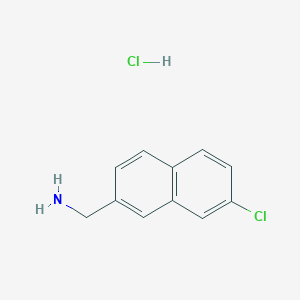
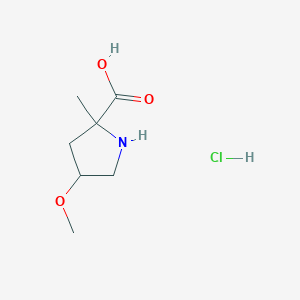
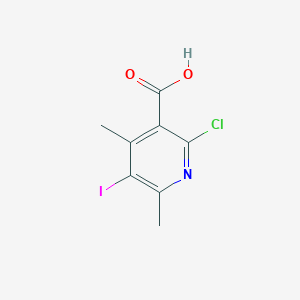
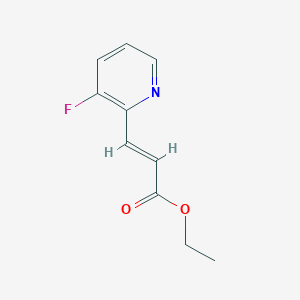
![3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1436427.png)
